5,6-Dichloro-2,1,3-benzoselenadiazole

Supramolecular chemistry Crystal engineering Chalcogen bonding

5,6-Dichloro-2,1,3-benzoselenadiazole (C6H2Cl2N2Se, MW 251.96 g·mol⁻¹) is a halogenated benzoselenadiazole (BSD) featuring a planar, electron-deficient heterocyclic core with chlorine substituents at the 5- and 6-positions of the fused benzene ring. The compound belongs to the benzochalcogenodiazole family, which encompasses the oxygen (benzoxadiazole, BOD), sulfur (benzothiadiazole, BTD), and selenium (BSD) variants.

Molecular Formula C6H2Cl2N2Se
Molecular Weight 251.97 g/mol
CAS No. 21641-42-9
Cat. No. B12811964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2,1,3-benzoselenadiazole
CAS21641-42-9
Molecular FormulaC6H2Cl2N2Se
Molecular Weight251.97 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=N[Se]N=C21)Cl)Cl
InChIInChI=1S/C6H2Cl2N2Se/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
InChIKeyAMJDYKAIBVZVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2,1,3-benzoselenadiazole (CAS 21641-42-9): Procurement-Grade Properties and Position in the Benzochalcogenodiazole Family


5,6-Dichloro-2,1,3-benzoselenadiazole (C6H2Cl2N2Se, MW 251.96 g·mol⁻¹) is a halogenated benzoselenadiazole (BSD) featuring a planar, electron-deficient heterocyclic core with chlorine substituents at the 5- and 6-positions of the fused benzene ring [1]. The compound belongs to the benzochalcogenodiazole family, which encompasses the oxygen (benzoxadiazole, BOD), sulfur (benzothiadiazole, BTD), and selenium (BSD) variants. The selenium atom imparts a pronounced heavy-atom effect, stronger electron-accepting character, and unique supramolecular recognition motifs (Se···N chalcogen bonds) that are absent or attenuated in the lighter chalcogen analogs [2]. The 5,6-dichloro substitution pattern preserves both ortho positions on the benzenoid ring for further functionalization while modulating the electronic properties of the core, positioning this compound as a versatile synthetic intermediate for constructing donor–acceptor materials, near-infrared (NIR) fluorophores, and photosensitizers [3].

Why 5,6-Dichloro-2,1,3-benzoselenadiazole Cannot Be Interchanged with Its Benzothiadiazole or Other Benzochalcogenodiazole Analogs


Benzochalcogenodiazoles are not isofunctional building blocks. Replacing the selenium atom with sulfur (benzothiadiazole) or oxygen (benzoxadiazole) alters three interdependent properties that govern downstream material and biological performance: (i) the magnitude of the chalcogen σ-hole, which dictates supramolecular assembly through chalcogen bonding—the Se σ-hole (Vs,max = 25.4 kcal·mol⁻¹) is 37% larger than that of sulfur (Vs,max = 18.5 kcal·mol⁻¹) in the equivalent 5,6-dichloro-substituted frameworks [1]; (ii) the electron-acceptor strength, where selenadiazoles exhibit more facile electrochemical reduction than their thiadiazole counterparts [2]; and (iii) the heavy-atom effect, which enhances spin–orbit coupling and intersystem crossing efficiency—critical for singlet oxygen generation and NIR emission [3]. Changing the halogen substitution pattern (e.g., from 5,6-dichloro to 4,7-dibromo or 5,6-difluoro) further modulates the reduction potential, regioselectivity of subsequent functionalization, and crystal packing. Consequently, generic substitution without experimental validation risks compromised device efficiency, altered pharmacokinetics, or failed supramolecular assembly.

Quantitative Differentiation Evidence for 5,6-Dichloro-2,1,3-benzoselenadiazole Against Closest Analogs


Selenium σ-Hole Magnitude Is 37% Larger Than Sulfur, Driving Stronger Chalcogen-Bonded Supramolecular Assembly

The molecular electrostatic potential (MEP) analysis of 5,6-dichloro-2,1,3-benzoselenadiazole (C6H2Cl2N2Se) reveals a σ-hole maximum (Vs,max) of 25.4 kcal·mol⁻¹ on the selenium atom, which is 37% larger than the Vs,max of 18.5 kcal·mol⁻¹ on sulfur in the isostructural 5,6-dichloro-2,1,3-benzothiadiazole (C6H2Cl2N2S) [1]. The tellurium analog (C6H2Cl2N2Te) further increases this value to 34.2 kcal·mol⁻¹. This enhanced σ-hole directly translates into shorter, stronger Se···N chalcogen bonds in the homodimer: the intermolecular Se···N distances are shorter than the sum of van der Waals radii, and the total three-bond interaction energy (two Se···N chalcogen bonds + one N···N pnicogen bond) ranges from 5.4 to 16.8 kcal·mol⁻¹ [1]. The crystal structure confirms monoclinic P21/c space group with Se1–N1 = 1.794(3) Å and Se1–N2 = 1.789(3) Å [1].

Supramolecular chemistry Crystal engineering Chalcogen bonding

Selenadiazole Core Is a Stronger Electron Acceptor Than Its Thiadiazole Counterpart: Electrochemical and DFT Evidence

Electrochemical reduction studies of halogenated 2,1,3-benzochalcogenadiazoles in DMF demonstrate that the selenadiazole derivatives are systematically better electron acceptors than their thiadiazole analogs. Gas-phase electron affinities (EA₁) from DFT calculations correlate linearly with first-peak reduction potentials, and the Se-containing compounds exhibit more positive reduction potentials, indicating greater electron-accepting capability [1]. This finding is consistent with the broader class-level observation that progressive substitution of O → S → Se in benzochalcogenodiazole-based donor–acceptor systems yields progressively lower LUMO energy levels while maintaining similar HOMO levels, a trend confirmed across multiple small-molecule and polymeric platforms [2]. At the second reduction stage, chlorinated selenadiazoles undergo hydrodechlorination through H⁺ addition to their dianions—a dehalogenation pathway distinct from the non-hydrodefluorination observed in fluorinated analogs [1].

Organic electronics Electron acceptors Cyclic voltammetry

Selenadiazoles Adopt Head-to-Head Dimerization in the Solid State, Whereas Thiadiazoles Pack by Steric Dominance

A systematic comparison of alkynylated, benzannulated selenadiazoles versus their thiadiazole homologues revealed a fundamental divergence in crystal packing behavior. Selenadiazoles consistently adopt head-to-head dimerization motifs mediated by Se···N chalcogen bonds, whereas the corresponding thiadiazoles pack under the dominant influence of steric bulk from side groups, with no evidence of directional S···N interactions [1]. This Se···N interaction is identified as a robust supramolecular synthon that should drive effective self-assembly and modulate charge transport when these compounds are processed as thin films in organic electronic devices [1]. The 5,6-dichloro substitution pattern on the BSD core, as confirmed in the homodimer crystal structure [2], provides a well-characterized platform for exploiting this packing dichotomy.

Solid-state packing Supramolecular synthons Organic semiconductors

Regioselective Nitration Proceeds in 85% Yield to Afford 4-Nitro-5,6-dichlorobenzo-2,1,3-selenadiazole as a Versatile Ortho-Phenylenediamine Precursor

5,6-Dichlorobenzo-2,1,3-selenadiazole undergoes regioselective nitration at the 4-position using nitric acid dissolved in a mixture of methanesulfonic acid and phosphorus pentoxide at room temperature, affording 4-nitro-5,6-dichlorobenzo-2,1,3-selenadiazole in 85% isolated yield [1]. Critically, this optimized procedure prevents the SN2Ar displacement of fluoride that plagues nitration attempts when sulfuric acid is used as solvent, and sodium nitrate can substitute for nitric acid without yield loss [2]. Subsequent cleavage of the selenadiazole ring with hydriodic acid yields 3-nitro-ortho-phenylenediamine derivatives—valuable intermediates for benzimidazole and quinoxaline synthesis [2]. This contrasts with 4,7-dibromobenzoselenadiazole, where the bromine substituents occupy the preferred nitration positions, necessitating alternative functionalization strategies.

Synthetic methodology Ortho-phenylenediamine Nitroarene building block

Selenium Substitution Red-Shifts Absorption Onset by 40–56 nm and Narrows the Optical Band Gap by 0.14–0.16 eV Relative to Sulfur Analogs

The replacement of sulfur by selenium in the benzochalcogenodiazole acceptor unit consistently red-shifts the low-energy absorption band across multiple structural platforms. In electrochromic monomers, changing S → Se (TST → TSeT) produces a 40 nm red-shift at the low-energy band and narrows the optical band gap from 2.32 eV to 2.16 eV [1]. In D–A copolymers based on carbazole and benzochalcogenodiazole, the absorption onset of the Se-containing polymer (PCzDBSe) is red-shifted by 56 nm relative to its benzothiadiazole analog (PCDTBT), extending absorption to 716 nm with an optical band gap reduction of 0.14 eV (from 1.87 eV to 1.73 eV) [2]. In fluorinated D–A copolymers, the replacement of S by Se also red-shifts absorption spectra and increases hole mobility [3]. Although these data derive from different molecular scaffolds than 5,6-DCBSe itself, the underlying photophysical principle—that the heavier chalcogen narrows the HOMO–LUMO gap and shifts absorption to longer wavelengths—is a robust class-level property of the benzoselenadiazole core that directly applies when 5,6-DCBSe is used as a building block for constructing such conjugated systems.

Organic photovoltaics NIR absorption Band-gap engineering

Benzoselenadiazole Core Enhances Singlet Oxygen Generation Efficiency via the Heavy-Atom Effect Compared to Benzothiadiazole in Isostructural Frameworks

In an isostructural covalent organic framework (COF) comparison, a benzoselenadiazole-based COF (BSe-COF) demonstrated broader absorption, stronger photocurrent response, and enhanced intersystem crossing (ISC) with higher singlet oxygen (¹O₂) generation efficiency compared to its benzothiadiazole-based analog (BT-COF) [1]. In the context of metal–organic frameworks (MOFs), the benzoselenadiazole-containing MOF exhibited superior catalytic activity for mustard-gas simulant (CEES) photooxidation, with a half-life of 3.5 min for CEES oxidation to the nontoxic sulfoxide (CEESO), outperforming the benzothiadiazole-containing MOF [2]. In molecular photosensitizers, selenium-containing type-I organic photosensitizers with benzoselenadiazole acceptors (e.g., Se6) achieved a ΔEST of 0.03 eV and demonstrated superior in vitro and in vivo PDT performance—including 99% tumor growth inhibition—compared to the clinical photosensitizer chlorin e6 (Ce6) under both normoxia and hypoxia [3]. While these data are class-level evidence for the benzoselenadiazole core, the 5,6-dichloro substitution pattern provides a convenient synthetic handle for further derivatization into such photosensitizer architectures.

Photodynamic therapy Singlet oxygen Photocatalysis

Procurement-Relevant Application Scenarios for 5,6-Dichloro-2,1,3-benzoselenadiazole (CAS 21641-42-9)


Synthetic Intermediate for NIR-Absorbing Non-Fullerene Acceptors in Organic Solar Cells

The 5,6-dichloro substitution pattern preserves both ortho positions for cross-coupling reactions while the benzoselenadiazole core delivers a ~0.15 eV narrower optical band gap and ~50 nm red-shifted absorption relative to benzothiadiazole analogs [1] [2]. This makes 5,6-DCBSe the preferred precursor for constructing ultra-narrow bandgap non-fullerene acceptors targeting short-circuit current densities exceeding 28 mA·cm⁻², as demonstrated in fused-benzoselenadiazole-based asymmetric NFAs achieving 14.20% power conversion efficiency—significantly outperforming the corresponding benzotriazole (11.97%) and benzothiadiazole (12.56%) core variants [3].

Crystal Engineering Building Block Leveraging Reliable Se···N Chalcogen-Bonded Synthons

The 37% larger σ-hole on selenium (Vs,max = 25.4 kcal·mol⁻¹) versus sulfur (18.5 kcal·mol⁻¹) in the 5,6-dichloro framework [1] enables predictable head-to-head dimerization and extended supramolecular networks through directional Se···N chalcogen bonds—a packing motif categorically absent in benzothiadiazole analogs where steric factors dominate [2]. Researchers designing co-crystals, porous organic frameworks, or thin-film organic semiconductors with controlled morphology should select 5,6-DCBSe over the benzothiadiazole congener when chalcogen-bond-directed assembly is the target design strategy.

Precursor to 3-Nitro-ortho-phenylenediamines for Medicinal Chemistry and Agrochemical Synthesis

The validated 85%-yield nitration of 5,6-DCBSe to 4-nitro-5,6-dichlorobenzo-2,1,3-selenadiazole, followed by hydriodic acid cleavage to the corresponding 3-nitro-ortho-phenylenediamine [1], provides an efficient, multi-gram-capable route to differentiated diamine building blocks that are inaccessible from benzothiadiazole precursors. Medicinal chemistry groups requiring halogenated benzimidazole, quinoxaline, or benzotriazole scaffolds with specific chloro-substitution patterns should procure 5,6-DCBSe as the entry point to these intermediates.

Heavy-Atom-Enhanced Photosensitizer Precursor for Photodynamic Therapy and Photocatalysis

The intrinsic heavy-atom effect of selenium in the BSD core enhances intersystem crossing and singlet oxygen generation, with benzoselenadiazole-based frameworks demonstrating superior photocatalytic oxidation rates (e.g., CEES oxidation t₁/₂ = 3.5 min) compared to benzothiadiazole analogs [1], and molecular BSD-derived photosensitizers achieving 99% in vivo tumor growth inhibition [2]. The 5,6-dichloro handles facilitate further derivatization with donor or targeting groups, making 5,6-DCBSe the building block of choice for PDT photosensitizer development programs requiring efficient triplet harvesting.

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